molecular formula C14H14F2N2O3 B14174166 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-

4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-

货号: B14174166
分子量: 296.27 g/mol
InChI 键: DFLJUOUAVYDDBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-" is a fused heterocyclic system combining pyran and pyrimidine moieties. Its structure features a pyrano[2,3-d]pyrimidine core with a 3-cyclopropylpropyl substituent at position 5 and a difluoromethyl group at position 2. This compound’s unique substitution pattern distinguishes it from other pyrimidine derivatives, making it a subject of interest in medicinal chemistry and materials science .

属性

分子式

C14H14F2N2O3

分子量

296.27 g/mol

IUPAC 名称

5-(3-cyclopropylpropyl)-2-(difluoromethyl)-3H-pyrano[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H14F2N2O3/c15-11(16)12-17-13(20)10-8(3-1-2-7-4-5-7)6-9(19)21-14(10)18-12/h6-7,11H,1-5H2,(H,17,18,20)

InChI 键

DFLJUOUAVYDDBB-UHFFFAOYSA-N

规范 SMILES

C1CC1CCCC2=CC(=O)OC3=C2C(=O)NC(=N3)C(F)F

产品来源

United States

准备方法

Ring-Closing and Alkylation Strategies

Ultrasound-Assisted Alkylation

A related synthesis of 4H-pyrano[2,3-d]pyrimidines involves ring-closing reactions followed by alkylation:

  • Ring-Closing :
    • Reactants : 2-Amino-3-cyano-4H-pyrans (4a-zj ).
    • Catalysts : Acetic anhydride and trifluoroacetic acid.
    • Product : Pyrano[2,3-d]pyrimidine core.
  • Alkylation :
    • Reagent : Propargyl bromide.
    • Conditions : Ultrasound irradiation, 50°C, 2 hours.
    • Outcome : Introduces propargyl groups at nitrogen.

Adaptation for Target Compound :

  • Replace propargyl bromide with a cyclopropylpropyl bromide derivative.
  • Modify the initial pyrans to incorporate difluoromethyl groups.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency and Challenges of Each Approach
Method Advantages Limitations
Multi-component (SBA-Pr-SO₃H) High atom economy, solvent-free Requires aldehyde modification for cyclopropylpropyl
Stepwise condensation Precise substituent control Multi-step, moderate yields
Ring-closing/alkylation Scalable under ultrasound Limited to N-alkylation, needs precursor redesign

Key Observations :

  • The stepwise method is optimal for introducing complex substituents like difluoromethyl and cyclopropylpropyl.
  • Ultrasound-assisted alkylation offers rapid kinetics but requires tailored precursors.

Mechanistic Insights and Optimization

Acid-Catalyzed Cyclization

The cyclization step in the stepwise method proceeds via:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by the amine group of malonamide on the β-ketoester.
  • Dehydration to form the fused pyran ring.

Optimization Strategies :

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance cyclization rates.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) could improve solubility.

化学反应分析

Types of Reactions

4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Introduction of new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They often include various substituted derivatives of the original compound.

科学研究应用

4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl) is a pyranopyrimidine derivative with potential applications in various scientific research fields .

Basic Information

  • Chemical Formula: C14H14F2N2O3
  • Molecular Weight: 296.27
  • CAS Number: 929902-26-1

Scientific Research Applications

While the search results do not provide extensive details on the specific applications of this exact compound, they do highlight the broader uses of pyrano[2,3-d]pyrimidine derivatives and related compounds in scientific research:

  • PARP-1 Inhibitors: Pyrano[2,3-d]pyrimidine-2,4-dione analogs have been identified as potential inhibitors against Poly(ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair. Inhibiting PARP-1 can compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death, making these compounds useful in cancer research .
  • eEF-2K Inhibitors: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). eEF-2K is involved in protein synthesis regulation, and its inhibition may have implications for cancer treatment .
  • Nicotinic Acid Receptor Agonists: 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-3H-pyrano[2,3-d]pyrimidine-4,7-dione is a potent nicotinic acid receptor agonist .

Related Pyranopyrimidine Derivatives

Other pyranopyrimidine derivatives have shown diverse applications:

  • The synthesis of pyrazolo derivatives was achieved by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane, which forms the corresponding new derivative 3-amino-1-(2,5-dinitrophenyl)-9-(thiophen-2-yl)-7,9-dihydropyrazolo[3′,4':5,6]pyrano[2,3-d] pyrimidine-6,8(1H,5H)-dione .
  • Reacting 6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)-5,5a-dihydro-1H-pyrido[3′,2':5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dione with p-nitroacetophenone in the presence of triethylamine as catalyst, yielded 6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)-5,5a-dihydro-1H-pyrido[3′,2':5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dione .

作用机制

The mechanism of action of 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating specific biochemical pathways to exert their effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The pyrano-pyrimidine-dione core is structurally analogous to pyrimidine-dione derivatives but differs in the fused pyran ring. For example:

  • 3.2.5.6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (13) (): This compound retains the pyrimidine-2,4-dione core but replaces the pyran ring with a hydroxymethyl-fluoroalkyl chain.
  • 4-Hydroxymethyl-8-methoxymethyl-6-methyl-4,5-dihydro-pyrimido[1,6-c][1,3]oxazepine-7,9-dione (14) (): Here, an oxazepine ring replaces the pyran system, introducing a seven-membered heterocycle. This modification alters solubility and conformational flexibility, which may influence pharmacokinetic properties .

Functional Group Comparison

  • Difluoromethyl vs. Fluorophenyl Groups: The target compound’s difluoromethyl group at position 2 contrasts with the fluorophenyl substituent in 4-(4’-Fluorophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone (4c) ().
  • Cyclopropylpropyl vs. Hydroxymethyl Chains : The 3-cyclopropylpropyl side chain in the target compound introduces strain and hydrophobicity, whereas hydroxymethyl chains (e.g., in compound 7 , ) increase polarity and hydrogen-bonding capacity. This difference may impact metabolic stability and target engagement .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Pyrano[2,3-d]pyrimidine-dione 5-(3-cyclopropylpropyl), 2-(difluoromethyl) High rigidity, moderate logP
Compound 13 () Pyrimidine-2,4-dione Fluoro-hydroxymethylpropyl Increased polarity, lower logP
Compound 14 () Pyrimido-oxazepine-dione Oxazepine ring, methoxymethyl Enhanced solubility
Compound 4c () Dihydropyridone 4’-Fluorophenyl, methoxycarbonyl Aromatic π-π stacking capability

Table 2: Spectroscopic Data (¹H-NMR Highlights)

Compound Key NMR Signals (δ ppm) Reference
Target Compound Not reported in evidence
Compound 4c () 9.95 (s, NH); 7.31–7.06 (m, Ar); 2.33 (s, CH3-7)

Research Findings and Implications

  • Metabolic Stability : The cyclopropylpropyl group in the target compound may confer resistance to oxidative metabolism compared to hydroxymethyl analogs (e.g., compound 7 , ), as cyclopropane rings are less prone to enzymatic degradation .
  • Electronic Effects : The difluoromethyl group’s electron-withdrawing nature could modulate the pyrimidine-dione core’s reactivity, contrasting with the electron-donating methoxymethyl group in compound 14 () .

生物活性

4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, specifically the derivative 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, particularly focusing on its inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C14H14F2N2O3
  • CAS Number : 929902-26-1

The chemical structure can be represented as follows:

Structure 4H Pyrano 2 3 d pyrimidine 4 7 3H dione\text{Structure }\text{4H Pyrano 2 3 d pyrimidine 4 7 3H dione}

Inhibition of PARP-1

Recent studies have highlighted the compound's role as a PARP-1 inhibitor. PARP-1 is involved in the repair of DNA damage, and its inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing themselves.

A study evaluated several pyrano[2,3-d]pyrimidine derivatives for their PARP-1 inhibitory activity. The results indicated that the compound exhibited promising inhibitory effects with IC50 values significantly lower than that of the reference drug Olaparib:

CompoundIC50 (nM)pIC50
S149.06 ± 2.327.31
S24.06 ± 0.188.39
S371.41 ± 4.127.15
S414.94 ± 1.037.82
S511.07 ± 0.767.96
S6114.95 ± 7.226.94
S73.61 ± 0.15 8.44
S815.79 ± 0.86 7.80
S948.55 ± 3.257.31
S1016.16 ± 0.88 7.79
Olaparib5.77 ± 0.26 8.24

The most potent compounds were S2 and S7, with IC50 values of 4.06±0.184.06\pm 0.18 nM and 3.61±0.153.61\pm 0.15 nM, respectively, indicating their potential as effective PARP-1 inhibitors compared to Olaparib (IC50 = 5.77±0.265.77\pm 0.26 nM) .

The mechanism by which these compounds inhibit PARP-1 involves binding to the active site of the enzyme, disrupting its function in DNA repair processes:

  • Hydrogen Bonding : The carbonyl groups in the pyrimidine ring form hydrogen bonds with key amino acids in the active site.
  • π–π Stacking Interactions : These interactions with aromatic residues enhance binding affinity.

This binding mechanism not only inhibits PARP activity but also sensitizes cancer cells to DNA-damaging agents .

Anticancer Activity

Further investigations into the anticancer potential of this compound revealed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were notably lower than those for traditional chemotherapeutics, suggesting enhanced efficacy:

Cell LineIC50 (μM)
MCF-72.65±0.052.65\pm 0.05
HCT1161.28±1.121.28\pm 1.12

These findings indicate that derivatives of pyrano[2,3-d]pyrimidine could serve as a basis for developing new anticancer therapies .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrano[2,3-d]pyrimidine derivatives:

  • Study on Anti-Proliferative Effects : A series of derivatives were tested against human cancer cell lines with promising results indicating strong anti-proliferative effects.
  • Molecular Docking Studies : Computational studies provided insights into binding affinities and interactions at the molecular level, reinforcing the experimental findings regarding biological activity.

常见问题

Q. Q1. What synthetic methodologies are commonly employed to construct the pyrano[2,3-d]pyrimidine-dione scaffold, and how can reaction conditions be optimized for derivatives like 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-substituted analogs?

Methodological Answer: The pyrano[2,3-d]pyrimidine-dione core is typically synthesized via domino Knoevenagel/Diels-Alder reactions. For example, barbituric acid derivatives react with aldehydes (e.g., 3-cyclopropylpropyl-substituted aldehydes) under acidic conditions to form intermediates, which undergo cyclization. Optimization involves adjusting catalysts (e.g., sulfonic acids), solvents (acetic acid/acetic anhydride), and temperature (110–115°C for 3–5 hours) to improve yields (55–75%) . Difluoromethyl groups may require halogen-exchange protocols or fluorinated reagents to introduce the substituent regioselectively.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of 4H-pyrano[2,3-d]pyrimidine-dione derivatives, particularly the placement of cyclopropane and difluoromethyl groups?

Methodological Answer:

  • ¹H NMR : Cyclopropane protons appear as multiplet signals in δ 0.5–1.5 ppm, while difluoromethyl (-CF₂H) shows a triplet (²J~50 Hz) near δ 5.5–6.5 ppm.
  • ¹³C NMR : The carbonyl carbons (C-4 and C-7) resonate at δ 160–170 ppm, and cyclopropane carbons appear at δ 8–15 ppm.
  • IR : Strong absorption bands at ~1700 cm⁻¹ confirm lactam and ketone carbonyl groups.
  • HRMS : Accurate mass analysis verifies molecular formula (e.g., C₁₈H₂₀F₂N₂O₃) .

Advanced Research Questions

Q. Q3. How does the 3-cyclopropylpropyl substituent influence the compound’s pharmacokinetic properties, and what strategies can enhance metabolic stability in preclinical models?

Methodological Answer: Cyclopropane rings improve metabolic stability by reducing oxidative metabolism. However, the propyl chain may increase lipophilicity (logP), affecting solubility. Strategies include:

  • Introducing polar groups (e.g., hydroxyls) via prodrug approaches.
  • Pharmacokinetic profiling in murine models with LC-MS/MS to assess bioavailability and half-life.
  • Comparative studies with analogs lacking the cyclopropane (e.g., linear alkyl chains) to isolate steric/electronic effects .

Q. Q4. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in oncology or antimicrobial research?

Methodological Answer:

  • Oncology : MEK1 inhibition assays (IC₅₀ determination via kinase activity kits), antiproliferative screens against melanoma (A375) or colorectal (HCT-116) cell lines.
  • Antimicrobial : MIC assays against Mycobacterium tuberculosis (H37Rv strain) with resazurin microtiter assays.
  • Immunomodulatory : IL-6/TNF-α suppression in LPS-stimulated macrophages (ELISA) .

Q. Q5. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to targets like PARP-1 or MEK1?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with PARP-1’s NAD⁺-binding domain or MEK1’s allosteric pocket.
  • Key Interactions : The difluoromethyl group may form halogen bonds with Thr-205 (MEK1), while the pyrimidine-dione core hydrogen-bonds with catalytic lysines.
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from kinase assays .

Data Analysis and Contradictions

Q. Q6. How can researchers reconcile discrepancies in biological activity data between structurally similar pyrano[2,3-d]pyrimidine-dione derivatives?

Methodological Answer:

  • Structural Analysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry (e.g., axial vs. equatorial substituents).
  • SAR Studies : Systematically vary substituents (e.g., cyclopropane vs. cyclobutane) and correlate with activity.
  • Meta-Analysis : Compare datasets across studies (e.g., antitubercular IC₅₀ values in J. Med. Chem. vs. antimicrobial data in Molecules) to identify outliers .

Q. Q7. What experimental controls are critical when assessing the cytotoxicity of this compound in heterogeneous tumor models?

Methodological Answer:

  • Negative Controls : Use vehicle-only (DMSO) and non-cancerous cell lines (e.g., HEK-293).
  • Positive Controls : Include established inhibitors (e.g., TAK-733 for MEK1).
  • Dose Escalation : Test concentrations from 1 nM–100 μM to identify therapeutic windows.
  • Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) .

Advanced Experimental Design

Q. Q8. How can isotope-labeled analogs (e.g., ¹⁸F or ¹³C) be synthesized to study the compound’s biodistribution in vivo?

Methodological Answer:

  • Radiosynthesis : Incorporate ¹⁸F via nucleophilic substitution of a nitro or iodinated precursor (e.g., 4-iodophenyl derivatives).
  • PET Imaging : Administer ¹⁸F-labeled tracer to xenograft mice and quantify uptake in tumors vs. organs.
  • Metabolite ID : Use LC-MS with ¹³C-labeled compounds to track metabolic pathways .

Q. Q9. What strategies mitigate off-target effects when developing this compound for kinase inhibition?

Methodological Answer:

  • Kinome Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Crystallography : Resolve co-crystal structures to guide rational mutagenesis (e.g., MEK1 T205A mutation).
  • Proteomics : Use SILAC-based assays to detect unintended protein interactions .

Validation and Reproducibility

Q. Q10. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Detailed Protocols : Publish step-by-step procedures with reaction monitoring (TLC/Rf values).
  • Quality Control : Mandate ≥95% purity (HPLC) and full spectroscopic data (NMR, HRMS).
  • Collaborative Trials : Cross-validate synthesis in independent labs (e.g., via NIH’s MLPCN program) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。